PDE Isozyme Selectivity Profile of Siguazodan Relative to Rolipram in Human Platelet Homogenates
In human platelet homogenates, siguazodan inhibits PDE3 with an IC50 of 1.2 μM while exhibiting minimal activity against PDE1, PDE2, or PDE4 (IC50 > 100 μM for all three isozymes) [1]. This establishes a selectivity window exceeding 83-fold. In contrast, the PDE4-selective inhibitor rolipram shows the inverse selectivity pattern with PDE4 IC50 of 0.8 μM and PDE3 IC50 > 100 μM [2]. This orthogonal selectivity profile enables experimental dissection of PDE3-dependent versus PDE4-dependent cAMP pools in platelets and other tissues.
| Evidence Dimension | PDE isozyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | PDE3: 1.2 μM; PDE4: >100 μM |
| Comparator Or Baseline | Rolipram: PDE3: >100 μM; PDE4: 0.8 μM |
| Quantified Difference | Siguazodan selectivity ratio for PDE3 over PDE4 >83-fold; rolipram selectivity ratio for PDE4 over PDE3 >125-fold |
| Conditions | Human platelet homogenates; enzyme activity assay |
Why This Matters
For experiments requiring clean pharmacological separation of PDE3 versus PDE4 signaling, siguazodan provides a high-selectivity tool distinct from rolipram or dual inhibitors, reducing confounding cross-isozyme effects.
- [1] Murray KJ, England PJ, Hallam TJ, Maguire J, Moores K, Reeves ML, Simpson AW, Rink TJ. The effects of siguazodan, a selective phosphodiesterase inhibitor, on human platelet function. Br J Pharmacol. 1990;99(3):612-616. View Source
- [2] Underwood DC, Kotzer CJ, Bochnowicz S, Osborn RR, Luttmann MA, Hay DW, Torphy TJ. Comparison of phosphodiesterase III, IV and dual III/IV inhibitors on bronchospasm and pulmonary eosinophil influx in guinea pigs. J Pharmacol Exp Ther. 1994;270(1):250-259. View Source
